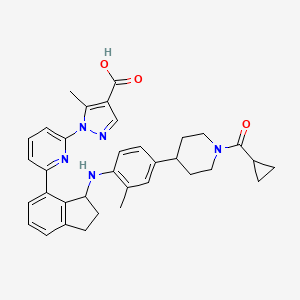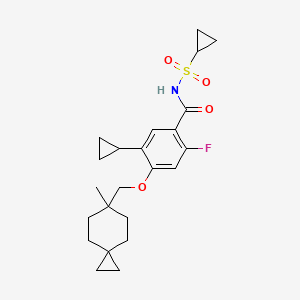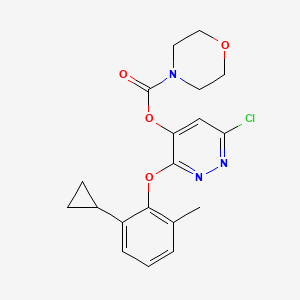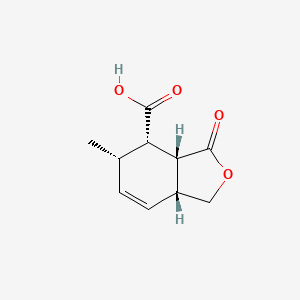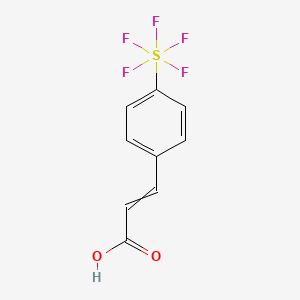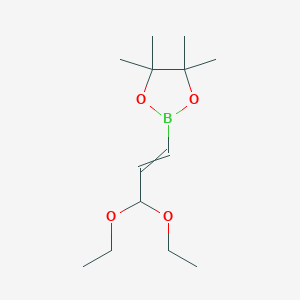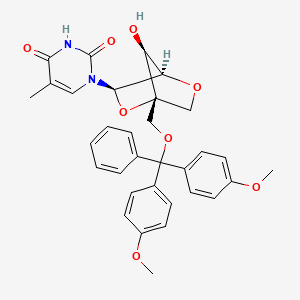
Nampt-IN-3
Vue d'ensemble
Description
Nampt-IN-3 is a useful research compound. Its molecular formula is C29H25N7O2 and its molecular weight is 503.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
New Approach Methodologies in Chemical Safety
NAMPT-IN-3's relevance in new approach methodologies (NAMs) for chemical safety assessment is notable. NAMs, consisting of in vitro and in silico methodologies, aim to reduce, refine, or replace in vivo animal testing methods for risk assessment. The 2021 CORESTA SSPT—NAMs Symposium highlighted the potential application of NAMs in safety assessments of chemicals and tobacco products, which may include compounds like this compound (Lee et al., 2022).
Role in Cancer Cell Survival
This compound's effects on cancer cells have been researched extensively. A study on breast cancer found that NAMPT, a rate-limiting enzyme in NAD salvage pathway, is overexpressed in many malignancies. Inhibition of NAMPT, potentially by compounds like this compound, impacts cell survival and induces apoptosis, providing a promising avenue for cancer therapy (Pour et al., 2019).
Impact on Cellular Metabolism
This compound's influence extends to cellular metabolism. A study demonstrated how NAMPT inhibition impacts cancer metabolism, particularly by attenuating glycolysis. This reflects the broader metabolic implications of this compound in research on energy production and metabolic pathways in cancer cells (Tan et al., 2012).
Role in Aging and Disease
This compound is also significant in aging and disease studies. For instance, its role in age-related senescence of stem cells was observed, providing insights into mechanisms underlying stem cell aging and potential targets for treating age-related diseases (Ma et al., 2017).
NAMPT in Carcinogenesis and Therapy
Research highlights NAMPT's roles in carcinogenesis, with potential implications for this compound. It's a target for antitumor therapies, influencing cancer cell metabolism and overexpression in tumor tissues (Lin, 2022).
Discovery of Dual Inhibitors
In a novel approach, small molecule inhibitors targeting both NAMPT and histone deacetylase (HDAC) were discovered, indicating a new direction for cancer treatment that could include this compound (Dong et al., 2017).
Propriétés
IUPAC Name |
N-(2-aminophenyl)-4-[[4-[4-(pyridin-3-ylmethylcarbamoyl)phenyl]triazol-1-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N7O2/c30-25-5-1-2-6-26(25)33-29(38)24-9-7-20(8-10-24)18-36-19-27(34-35-36)22-11-13-23(14-12-22)28(37)32-17-21-4-3-15-31-16-21/h1-16,19H,17-18,30H2,(H,32,37)(H,33,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGNVZAEAAZOEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CN3C=C(N=N3)C4=CC=C(C=C4)C(=O)NCC5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[2-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)-9-pentan-3-ylpurin-6-yl]pyrazin-2-amine](/img/structure/B8103293.png)

![N-(6-fluoro-1-oxo-1,2-dihydroisoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide](/img/structure/B8103309.png)
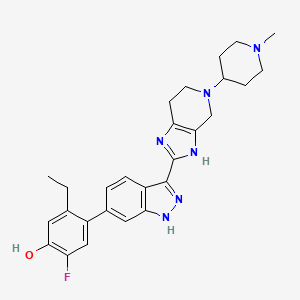
![N-[2-[[5-chloro-2-[[2-methoxy-6-(4-methylpiperazin-1-yl)pyridin-3-yl]amino]pyrimidin-4-yl]amino]phenyl]methanesulfonamide](/img/structure/B8103327.png)
